methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate
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Overview
Description
Methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate typically involves the reaction of 4-methoxyphenylhydrazine with a suitable ester derivative. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium borohydride or potassium carbonate . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions may require catalysts like iron or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Uniqueness
Methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its potential neuroprotective and anti-inflammatory properties set it apart from other triazole derivatives .
Properties
Molecular Formula |
C13H15N5O3S |
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Molecular Weight |
321.36 g/mol |
IUPAC Name |
methyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H15N5O3S/c1-18-8-14-17-13(18)22-11(12(19)21-3)16-15-9-4-6-10(20-2)7-5-9/h4-8,15H,1-3H3/b16-11- |
InChI Key |
WLNIRBRRTJJFEO-WJDWOHSUSA-N |
Isomeric SMILES |
CN1C=NN=C1S/C(=N\NC2=CC=C(C=C2)OC)/C(=O)OC |
Canonical SMILES |
CN1C=NN=C1SC(=NNC2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
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